1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a cyclopropyl group, two fluorine atoms, and a quinoline core. This compound is known for its potent antibacterial properties and is used in various medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 2,4-dichloro-5-fluorobenzoylacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as ester hydrolysis, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Common in modifying the quinoline core or the cyclopropyl group to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products:
Scientific Research Applications
1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is extensively used in scientific research due to its versatile properties:
Chemistry: As a precursor for synthesizing other quinolone derivatives.
Biology: Studied for its antibacterial activity and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy against various bacterial infections.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the quinolone-binding sites on these enzymes, and the pathways involved are critical for bacterial survival .
Comparison with Similar Compounds
Moxifloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone with a different stereochemistry but similar mechanism of action.
Uniqueness: 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific cyclopropyl and difluoro substitutions, which enhance its binding affinity to bacterial enzymes and improve its antibacterial efficacy .
Properties
Molecular Formula |
C13H9F2NO3 |
---|---|
Molecular Weight |
265.21 g/mol |
IUPAC Name |
1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO3/c14-6-3-8-11(10(15)4-6)16(7-1-2-7)5-9(12(8)17)13(18)19/h3-5,7H,1-2H2,(H,18,19) |
InChI Key |
JOZPLIXUKKQHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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